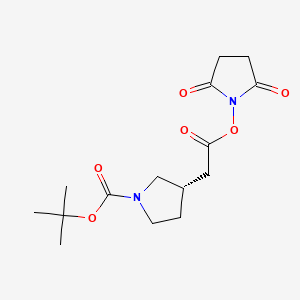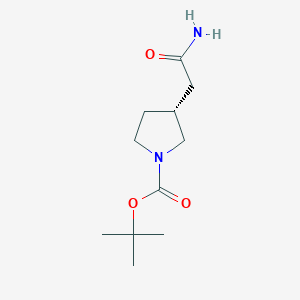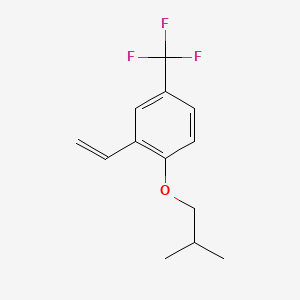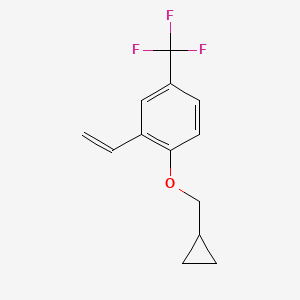
1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene typically involves the incorporation of the trifluoromethyl group into the benzene ring. One common method is the transition metal-mediated trifluoromethylation reaction, which constructs C(sp^3, sp^2, and sp)–CF_3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . Industrial production methods often utilize radical trifluoromethylation of carbon-centered radical intermediates .
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include transition metals, radical initiators, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving fluorinated molecules.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene involves the activation of the C–F bond, which is the strongest single bond in organic compounds . This activation allows for selective functionalization and incorporation into various molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene can be compared with other trifluoromethyl-containing compounds, such as:
- Trifluoromethylalkenes
- Trifluoromethylated aromatic and alkyl compounds
- Trifluoromethylketones
- Diazo compounds and N-tosylhydrazones of trifluoromethyl ketones
- Alkyltriflones
The uniqueness of this compound lies in its combination of the cyclopropylmethoxy, trifluoromethyl, and vinyl groups, which confer distinct chemical and physical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-2-ethenyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c1-2-10-7-11(13(14,15)16)5-6-12(10)17-8-9-3-4-9/h2,5-7,9H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVFOBUVTPXAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


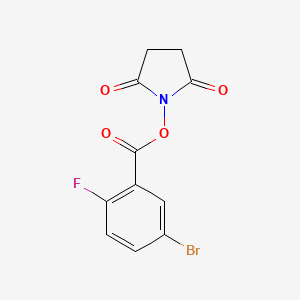
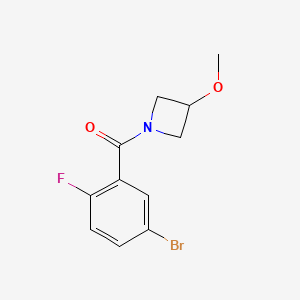
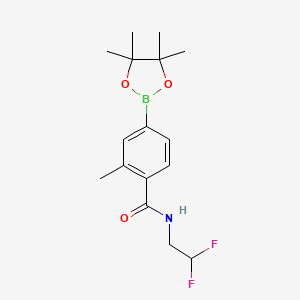
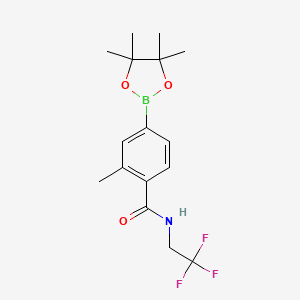
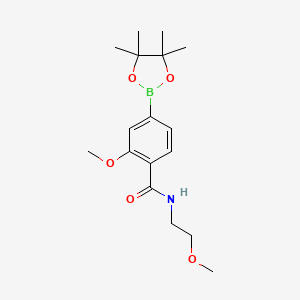

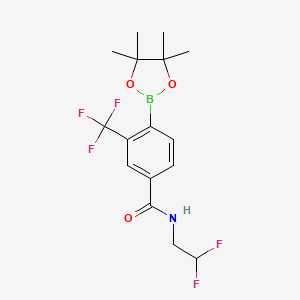
![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)
